molecular formula C₁₀H₁₈NO₄S B1139899 1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline CAS No. 76893-27-1

1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline

Cat. No.: B1139899
CAS No.: 76893-27-1
M. Wt: 248.32
InChI Key:
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Description

1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline is a compound known for its unique chemical structure and reactivity It is a derivative of pyrroline, a five-membered nitrogen-containing heterocycle, and features a methanesulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline typically involves the reaction of 2,2,5,5-tetramethyl-3-hydroxypyrroline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline undergoes various chemical reactions, including:

    Oxidation: The nitroxide group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroxide can be reduced to a hydroxylamine using reducing agents such as ascorbic acid.

    Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Mild reducing agents such as ascorbic acid or sodium borohydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding nitro compound.

    Reduction: Formation of the hydroxylamine derivative.

    Substitution: Formation of substituted pyrroline derivatives.

Scientific Research Applications

1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The primary mechanism of action of 1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline involves its role as a spin label. The nitroxide group is stable and can interact with unpaired electrons in other molecules, making it useful in EPR spectroscopy. The compound can bind to specific molecular targets, allowing researchers to study the dynamics and interactions of these targets in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline is unique due to its methanesulfonate ester group, which provides different reactivity and solubility properties compared to other nitroxide spin labels. This makes it particularly useful in specific chemical reactions and applications where other spin labels may not be as effective.

Properties

IUPAC Name

(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXALIPSILSDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1[O-])(C)C)COS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NO4S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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